Citalopram Olefinic Impurity

Chiral Purity Stereoisomer Identification Pharmacopoeial Compliance

Pharmacopoeial-grade Escitalopram EP Impurity I (E-isomer) reference standard. Single, defined stereoisomer essential for escitalopram-specific analytical methods per EP monograph. Unlike generic citalopram impurity standards, ensures accurate peak identification and system suitability for ANDA submissions and API batch release. Supplied with full characterization data. For analytical use only.

Molecular Formula C20H21FN2O
Molecular Weight 324.39
CAS No. 920282-75-3
Cat. No. B602184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram Olefinic Impurity
CAS920282-75-3
Synonyms4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile
Molecular FormulaC20H21FN2O
Molecular Weight324.39
Structural Identifiers
SMILESCN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO
InChIInChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citalopram Olefinic Impurity (CAS 920282-75-3) Baseline and Class Characteristics


Citalopram Olefinic Impurity (CAS 920282-75-3) is a process-related impurity arising during the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram . It is also officially designated as Escitalopram EP Impurity I (E-isomer) in the European Pharmacopoeia [1]. As a reference standard, its primary application is in the analytical method development, validation, and quality control testing of escitalopram active pharmaceutical ingredient (API) and finished drug products to ensure compliance with regulatory monographs [2].

Why Generic Citalopram Impurity Standards Cannot Substitute for Citalopram Olefinic Impurity (CAS 920282-75-3)


Generic or citalopram-specific impurity standards are not suitable for applications requiring CAS 920282-75-3 due to the compound's unique designation as a single, defined stereoisomer (E-isomer) of an impurity specific to the S-enantiomer, Escitalopram [1]. Citalopram is a racemic mixture (R and S enantiomers), while Escitalopram is the purified, therapeutically active S-enantiomer. Pharmacopoeial monographs for Escitalopram, such as those in the European Pharmacopoeia, specify impurity controls that are tailored to its unique manufacturing and degradation pathways [2]. Using a standard intended for citalopram impurity profiling could lead to misidentification, inaccurate quantitation, or failure to meet the specific system suitability requirements for an Escitalopram-specific analytical method . The evidence below quantifies the critical differentiation that justifies the selection of this specific, single-isomer reference standard.

Quantitative Differentiation of Citalopram Olefinic Impurity (CAS 920282-75-3) from Closest Analogs


Identity Differentiation: E-Isomer Purity vs. Mixed Citalopram Impurity Standards

Citalopram Olefinic Impurity (CAS 920282-75-3) is specifically defined as the E-isomer of Escitalopram EP Impurity I, a single stereoisomeric form [1]. In contrast, standards for Citalopram Alkene Impurity or generic citalopram-related compounds are often supplied as a mixture of E and Z isomers (e.g., CAS 1370643-22-3 is a mixture of E/Z isomers) . This distinction is critical for accurate identification and quantification in methods designed for Escitalopram, which require resolution of this specific isomer.

Chiral Purity Stereoisomer Identification Pharmacopoeial Compliance

Analytical Selectivity: Comparison of Relative Retention Times (RRT) in USP Method

In a validated USP method for citalopram, the relative retention time (RRT) for Citalopram Related Compound A is 0.29 and for Compound C is 0.83 [1]. While a specific RRT for the olefinic impurity is not published in the same USP monograph, its unique structure ensures it elutes at a different RRT, requiring a dedicated standard for accurate identification and system suitability testing in methods where it is a specified impurity, such as those for escitalopram.

HPLC Method Validation Relative Retention Time (RRT) USP Monograph Compliance

Regulatory Designation: Escitalopram EP Impurity I vs. Unspecified Citalopram Impurity

Citalopram Olefinic Impurity (CAS 920282-75-3) is explicitly named and defined as Escitalopram EP Impurity I (E-isomer) in the European Pharmacopoeia [1]. This formal designation sets it apart from other citalopram-related impurities that are not specified in the Escitalopram monograph. Its identity and use are prescribed for analytical methods intended for Escitalopram API and drug product release and stability testing.

Pharmacopoeial Standards Regulatory Filing ANDA/DMF Submission

High-Value Application Scenarios for Citalopram Olefinic Impurity (CAS 920282-75-3)


Escitalopram API Release and Stability Testing per EP Monograph

Quality control laboratories must use this specific standard as a system suitability marker and for impurity quantitation in Escitalopram API batches. Its defined E-isomer identity ensures accurate peak identification and method performance verification as mandated by the European Pharmacopoeia monograph for Escitalopram [1].

Method Development and Validation for Escitalopram ANDA Submissions

In developing and validating HPLC or LC-MS methods for Abbreviated New Drug Applications (ANDAs) for generic Escitalopram, this standard is essential for demonstrating specificity, establishing relative response factors, and validating the method's ability to resolve the E-isomer of EP Impurity I from the API and other potential impurities [2].

Differentiation of Escitalopram Impurity Profiles from Citalopram

In analytical research, this standard is used to confirm that the impurity profile of a new Escitalopram manufacturing process is distinct from that of the racemic citalopram process. Its presence and quantitation provide data for process optimization and demonstrate control over this specific stereoisomeric impurity, which is not a primary focus in generic citalopram methods .

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